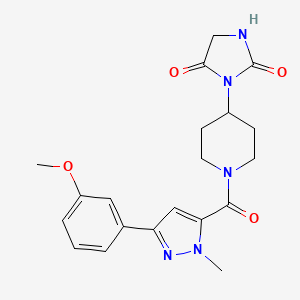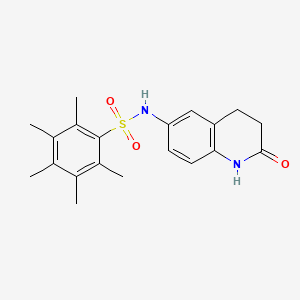![molecular formula C12H14ClNO4S B2399153 methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1785932-36-6](/img/structure/B2399153.png)
methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is a chemical compound characterized by its unique structure, which includes a sulfonyl group, a chlorophenyl group, and a dimethylamino group attached to an acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine and methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The dimethylamino group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2E)-2-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Methyl (2E)-2-[(4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Methyl (2E)-2-[(4-methylphenyl)sulfonyl]-3-(dimethylamino)acrylate
Uniqueness
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The combination of the sulfonyl and dimethylamino groups also provides distinct chemical properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCUPWKGKZOMK-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2399075.png)


![5-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2399081.png)



![(3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2399087.png)
![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)

